1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-15(8-11-22-14-4-2-1-3-5-14)19-9-6-13(7-10-19)21-16-18-17-12-23-16/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJTYRVVFXCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:
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Formation of the Thiadiazole Ring:
- Starting with appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids under acidic conditions.
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Attachment of the Piperidine Ring:
- The piperidine ring is introduced via nucleophilic substitution reactions. For instance, a halogenated piperidine derivative can react with the thiadiazole intermediate in the presence of a base.
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Incorporation of the Phenylthio Group:
- The phenylthio group is typically introduced through a thiol-ene reaction, where a thiol reacts with an alkene under radical initiation conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant antiproliferative effects against various human cancer cell lines. The incorporation of the thiadiazole structure in this compound suggests potential as an anticancer agent. Research has demonstrated that compounds with similar structures can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study synthesized novel 1,3,4-thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A431 | 5.0 |
| Compound B | PC9 | 3.5 |
| Compound C | NCI-H1975 | 4.0 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Case Study:
A series of thiadiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Agricultural Applications
Thiadiazole compounds are also being explored for their potential in agricultural applications, particularly as fungicides and herbicides. Their ability to inhibit specific enzymes involved in the growth and reproduction of pathogens makes them suitable candidates for crop protection.
Case Study:
Research has shown that thiadiazole derivatives can effectively control fungal pathogens in crops, reducing the incidence of diseases such as powdery mildew and rust .
Material Science Applications
In material science, compounds like 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one are being investigated for their properties as organic semiconductors and in the development of new materials for electronic applications.
Properties:
- Conductivity: These compounds may exhibit interesting electronic properties due to their conjugated systems.
- Stability: The stability of thiadiazole derivatives under various environmental conditions makes them suitable for long-lasting applications.
Comparison with Similar Compounds
Structural Analogs in the 1,3-Diphenyl-3-(phenylthio)propan-1-one Family
Several derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been studied for cytotoxic and anti-inflammatory activities:
- Cytotoxic Effects: Compounds such as 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) and its analogs demonstrated selective cytotoxicity against breast cancer cells (MCF-7) without significant effects on normal cells. The addition of a tertiary amine side chain (e.g., morpholinoethoxy group) enhanced activity, mimicking Tamoxifen’s pharmacophore .
- COX-2 Inhibition : Derivatives like 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) and 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g) showed potent COX-2 inhibitory activity (IC₅₀ = 0.12–0.35 μM) with high selectivity indices (SI > 200). The methylsulfonyl group is critical for COX-2 binding, a feature absent in the target compound .
Key Structural Differences :
- The target compound replaces the methylsulfonyl or morpholinoethoxy groups with a 1,3,4-thiadiazole-piperidine moiety. This substitution may redirect activity toward different targets (e.g., kinases or adrenoceptors) rather than COX-2 or estrogen receptors.
Piperidine/Piperazine Derivatives
- Piperazine-Based Compounds : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70) was synthesized using HOBt/TBTU coupling agents, demonstrating the versatility of nitrogen-containing rings in modulating solubility and receptor affinity. Piperazine’s additional nitrogen may improve water solubility compared to piperidine .
- β-Adrenoceptor Blockers: Compounds like 1-(4-methylpiperazin-1-yl)-3-(4-((5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-ylimino)methyl)phenoxy)propan-2-ol (Compound 12) incorporate thiadiazole and nitrobenzylthio groups, targeting cardiovascular receptors. The target compound’s phenylthio group instead of nitrobenzylthio may reduce cardiovascular activity but enhance other pharmacological profiles .
Thiadiazole-Containing Compounds
Thiadiazole rings are prevalent in bioactive molecules:
- Anticancer Agents: Derivatives in with nitrobenzylthio-thiadiazole motifs showed β-adrenoceptor blocking activity.
- Synthetic Accessibility : The synthesis of 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP) achieved a 91% yield via thiol-chalcone coupling in chloroform, suggesting that similar methods could apply to the target compound .
Comparative Data Table
Q & A
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with variations in the thiadiazole substituents (e.g., replacing oxygen with sulfur) or piperidine ring size (e.g., morpholine instead of piperidine) to assess bioactivity shifts .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding via the thiadiazole nitrogen or hydrophobic interactions from the phenylthio group .
- Data Contradiction Resolution : If conflicting bioactivity data arise (e.g., low potency despite predicted binding), evaluate solubility (via LogP measurements) or metabolic stability (using liver microsomes) .
How can researchers address low yields during the final coupling of the thiadiazole-piperidine and phenylthio-propanone fragments?
Advanced Research Focus
Low yields often stem from poor nucleophilicity of the piperidine nitrogen or steric hindrance. Solutions include:
- Coupling Reagents : Use HOBt/TBTU or EDC/HCl to activate the carbonyl group for amide/ether bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while adding molecular sieves can remove water and suppress hydrolysis .
- Temperature Control : Gradual heating (e.g., 60–80°C) avoids decomposition, as seen in analogous quinazolinone syntheses .
What computational approaches predict the binding affinity of this compound to biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into target proteins (e.g., β-adrenoceptors, as suggested by thiadiazole-based β-blockers in ). Focus on the thiadiazole’s potential to form π-π stacking with aromatic residues.
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of the ligand-receptor complex. Monitor RMSD and hydrogen bond occupancy .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability (%ABS = 76.8 for similar compounds) and blood-brain barrier penetration .
How can researchers design bioactivity assays for this compound’s potential antimicrobial properties?
Q. Basic Research Focus
- In Vitro Assays : Use microbroth dilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
- Mechanistic Studies : Perform time-kill assays or SYTOX Green uptake to assess membrane disruption, a common mode of action for thiazole/thiadiazole derivatives .
Advanced Consideration
For antifungal activity, evaluate ergosterol biosynthesis inhibition via LC-MS quantification of ergosterol in C. albicans . Correlate results with molecular docking of the compound to lanosterol demethylase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
